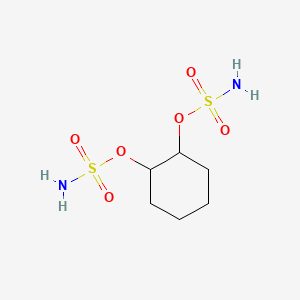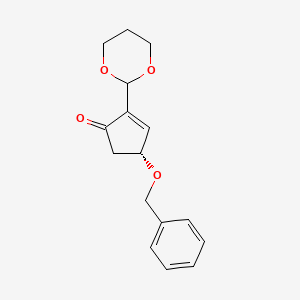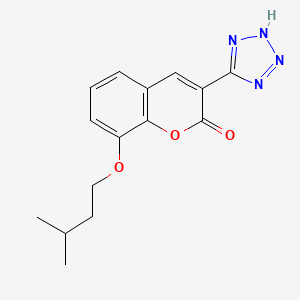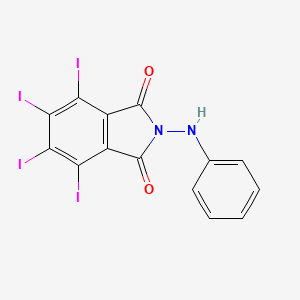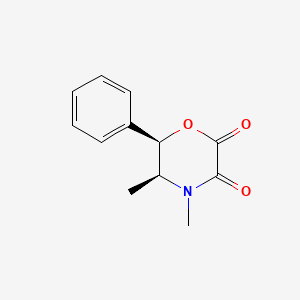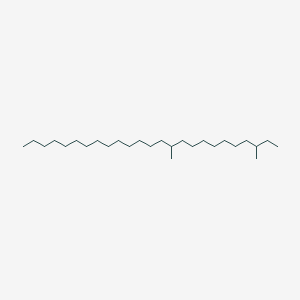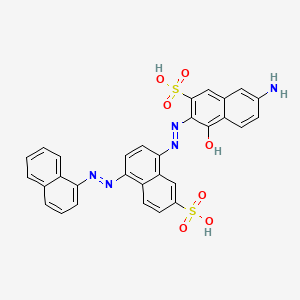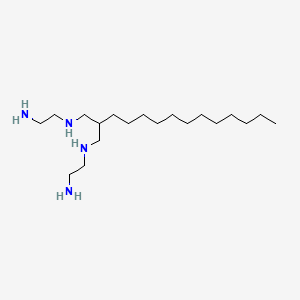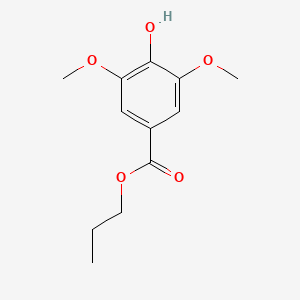
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is a chemical compound with the molecular formula C12H16O5 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methoxy groups on the benzene ring, as well as a propyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid or 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its preservative properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its antioxidant activity by scavenging free radicals. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular enzymes and receptors to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Syringic acid: 3,5-Dimethoxy-4-hydroxybenzoic acid, known for its antioxidant properties.
Vanillic acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and fragrance industries.
Gallic acid: 3,4,5-Trihydroxybenzoic acid, known for its strong antioxidant activity.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is unique due to the presence of both hydroxy and methoxy groups, which enhance its antioxidant properties. The propyl ester group also contributes to its lipophilicity, making it more suitable for applications in lipid-based formulations.
Propriétés
Numéro CAS |
72684-97-0 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
propyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H16O5/c1-4-5-17-12(14)8-6-9(15-2)11(13)10(7-8)16-3/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
KQLGOZBHTFMGGO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


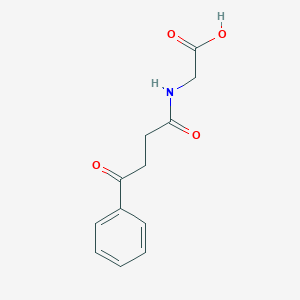
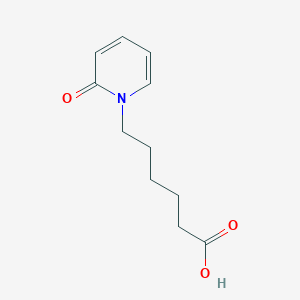
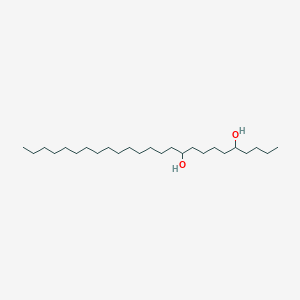
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
